(-)-N6-Phenylisopropyl adenosine, also known as N6-(2-phenylisopropyl)adenosine, is a potent agonist of adenosine receptors, particularly the A1 subtype. This compound has garnered attention due to its significant pharmacological effects, including its ability to modulate various physiological processes such as neuronal signaling, inflammation, and metabolic regulation. Its structural characteristics and biological activities make it a valuable subject of study in medicinal chemistry and pharmacology.
(-)-N6-Phenylisopropyl adenosine is classified as a nucleoside analog derived from adenosine. It is synthesized from the alkylation of 2-oxypurine nucleosides, which allows for the introduction of the phenylisopropyl group at the N6 position of the adenine moiety. This modification enhances its selectivity and affinity for adenosine receptors compared to other derivatives .
The synthesis of (-)-N6-Phenylisopropyl adenosine typically involves several key steps:
The molecular formula of (-)-N6-Phenylisopropyl adenosine is C19H23N5O4. Its structural features include:
The compound's three-dimensional conformation plays a critical role in its interaction with adenosine receptors. The stereochemistry at various chiral centers contributes to its biological activity .
(-)-N6-Phenylisopropyl adenosine participates in various chemical reactions primarily related to its interactions with biological targets:
The mechanism of action of (-)-N6-Phenylisopropyl adenosine primarily involves:
(-)-N6-Phenylisopropyl adenosine has several scientific applications:
(-)-N6-(2-Phenylisopropyl)adenosine [(-)-R-PIA] exhibits profound stereoselectivity in its binding to adenosine receptor subtypes, serving as a defining characteristic of its pharmacological profile. This chiral compound demonstrates approximately 100-fold greater affinity for the adenosine A1 receptor (A1AR) compared to its (+)-S-PIA enantiomer, establishing it as a highly selective A1AR agonist [1] [6]. The molecular basis for this stereoselectivity resides in the complementary fit of the (R)-1-methyl-2-phenylethyl moiety at the N6 position within the orthosteric binding pocket of the A1 receptor. This precise steric alignment facilitates optimal interactions with hydrophobic subpockets and specific hydrogen bonding networks within the receptor's transmembrane domains.
Comparative binding studies across adenosine receptor subtypes reveal (-)-R-PIA's exceptional selectivity profile. As demonstrated in Table 1, the compound exhibits nanomolar affinity for the A1 receptor (Ki = 1.17 nM in rat forebrain preparations), while showing significantly reduced affinity for the A2A subtype [1] [6] [9]. This selectivity ratio exceeds 100-fold when comparing A1 versus A2A receptor binding, making (-)-R-PIA an indispensable pharmacological tool for distinguishing A1-mediated responses. The stereochemical preference extends to species differences, with (-)-R-PIA showing higher affinity for human versus rat A3 receptors, highlighting subtle variations in receptor architecture across species [6].
Table 1: Binding Affinity Profile of (-)-R-PIA at Adenosine Receptor Subtypes
Receptor Subtype | Species | Ki (nM) | Selectivity Ratio (vs. A1) | Experimental System |
---|---|---|---|---|
A1 | Rat | 1.17 ± 0.2 | 1.0 (reference) | [3H]CHA binding in rat forebrain |
A1 | Human | 0.63* | - | Recombinant receptor binding |
A2A | Rat | >1000 | >850 | Striatal membrane binding |
A2A | Human | 290 | 460 | Recombinant receptor binding |
A3 | Rat | 45 | 38 | Recombinant receptor binding |
A3 | Human | 45 | 71 | Recombinant receptor binding |
*Data for N6-[(1S,2R)-2-phenyl-1-cyclopropyl]adenosine analog showing exceptional human A1 affinity [6]
The stereochemical orientation dramatically influences functional outcomes. Molecular modeling studies indicate that the (R)-configuration allows optimal positioning of the phenyl ring for π-π stacking interactions with aromatic residues (e.g., Phe171, Phe277) in the A1 receptor binding pocket. In contrast, the (S)-enantiomer experiences steric clashes that disrupt these critical interactions. This stereodiscrimination provides compelling evidence that adenosine receptors possess structurally asymmetric binding cavities exquisitely tuned to recognize specific three-dimensional configurations of their ligands [6] [10].
(-)-R-PIA serves as a prototypical agonist for studying adenosine A1 receptor-mediated inhibition of adenylate cyclase, a quintessential G protein-coupled receptor (GPCR) signaling pathway. Upon binding to A1AR, (-)-R-PIA induces a conformational change that facilitates receptor coupling to pertussis toxin-sensitive G proteins of the Gi/o family [2] [3]. This coupling triggers the exchange of GDP for GTP on the Gαi subunit, leading to dissociation of the Gαi-GTP complex from the Gβγ dimer. The liberated Gαi-GTP subunit then directly inhibits adenylate cyclase activity, reducing intracellular cAMP production.
The potency of (-)-R-PIA in inhibiting adenylate cyclase activity aligns with its binding affinity, exhibiting half-maximal inhibition (IC50) values in the low nanomolar range (1-5 nM) across various cellular systems [1] [3]. In GH3 pituitary tumor cells, (-)-R-PIA potently inhibits vasoactive intestinal peptide (VIP)-stimulated cAMP accumulation with an order of potency (N6-cyclopentyladenosine > R-PIA > 5'-N-ethylcarboxamidoadenosine) characteristic of A1 receptor involvement [3]. This inhibition is rapid, occurring within seconds of receptor activation, and is reversed by pretreatment with pertussis toxin, which ADP-ribosylates Gαi/o proteins and uncouples them from receptor activation.
Beyond simple cyclase inhibition, (-)-R-PIA demonstrates complex allosteric effects on adenylate cyclase regulation:
Synergistic Modulation: In cortical neurons, A1 receptor activation by (-)-R-PIA synergizes with metabotropic glutamate receptor 1 (mGlu1) signaling to enhance intracellular calcium mobilization and reduce NMDA-induced excitotoxicity. This represents receptor heteromer-mediated allosteric cross-talk [10].
Tonic Inhibition: Adenosine deaminase treatment increases basal and VIP-stimulated cAMP accumulation in GH3 cells, indicating that endogenous adenosine provides tonic A1 receptor-mediated inhibition of adenylate cyclase. (-)-R-PIA mimics and potentiates this inhibitory tone [3].
Pathway Integration: The inhibition of adenylate cyclase by (-)-R-PIA intersects with other signaling pathways. In GH3 cells, (-)-R-PIA inhibits thyrotropin-releasing hormone (TRH)-stimulated inositol phosphate production, suggesting crosstalk between cAMP and phosphoinositide signaling systems at a level upstream of adenylate cyclase and phospholipase C [3].
Table 2: Functional Effects of (-)-R-PIA on Adenylate Cyclase Activity
Cell/Tissue Type | Stimulus | (-)-R-PIA Effect | Potency (EC50/IC50) | G Protein Involvement |
---|---|---|---|---|
GH3 Pituitary Cells | VIP-stimulated cAMP | Inhibition | ~10 nM | Pertussis toxin-sensitive |
GH3 Pituitary Cells | Basal cAMP | Inhibition | ~30 nM | Pertussis toxin-sensitive |
Rat Adipocytes | Isoproterenol-stimulated cAMP | Inhibition | 1-5 nM | Gi/o-mediated |
Rat Forebrain Membranes | Forskolin-stimulated cAMP | Inhibition | <10 nM | Gi/o-mediated |
CHO-hA1 Cells | Forskolin-stimulated cAMP | Inhibition | 0.6 nM | Gi-specific |
The allosteric modulation of adenylate cyclase by (-)-R-PIA-bound A1 receptor extends beyond simple inhibition. The duration of receptor activation influences downstream effectors through kinetic scaffolding, where prolonged receptor occupancy creates signaling complexes with distinct spatial-temporal activation profiles. This complex modulation underscores how (-)-R-PIA serves as a precise tool for dissecting the nuances of A1 receptor signaling.
The binding characteristics and signaling dynamics of (-)-R-PIA are fundamentally regulated by guanosine nucleotides, providing critical insights into the molecular transitions during A1 receptor activation. In radioligand binding studies, GTP and its non-hydrolyzable analogs (e.g., Gpp(NH)p) significantly reduce the affinity of (-)-R-PIA for the A1 receptor, characteristic of agonist interactions with GPCRs coupled to Gi/o proteins [2] [7]. This nucleotide sensitivity serves as a key operational criterion for distinguishing agonist binding from antagonist binding, the latter being nucleotide-insensitive.
The molecular mechanism underlying this GTP shift involves:
Quantitative analysis reveals that GTP shifts the Kd of (-)-R-PIA by 10-100 fold depending on the tissue preparation and G protein expression levels. In rat cerebellar membranes, (-)-R-PIA stimulates [35S]GTPγS binding (a direct measure of G protein activation) with an EC50 of 35 nM, demonstrating efficient coupling to G protein activation [7]. This nucleotide-dependent affinity shift has practical implications for experimental design. For instance, adenosine deaminase pretreatment of membranes reduces basal [35S]GTPγS binding by eliminating endogenous adenosine, thereby improving the signal-to-noise ratio for detecting (-)-R-PIA-stimulated G protein activation [7].
The receptor dynamics regulated by nucleotides extend to multiple signaling timeframes:
Acute Signaling (Seconds): (-)-R-PIA binding promotes rapid GDP/GTP exchange on Gαi, initiating the canonical inhibition of adenylate cyclase within seconds. This rapid response is measurable using [35S]GTPγS binding assays in membrane preparations.
Desensitization (Minutes-Hours): Prolonged exposure to (-)-R-PIA induces A1 receptor desensitization through multiple mechanisms:
Table 3: Nucleotide Effects on (-)-R-PIA Receptor Interactions
Parameter | High-Affinity State (G Protein-Coupled) | Low-Affinity State (GTP-Bound) | Functional Significance |
---|---|---|---|
Affinity for (-)-R-PIA | Kd ≈ 1 nM | Kd ≈ 50-100 nM | Distinguishes agonist vs antagonist binding |
Receptor Complex | Ternary complex (Agonist-R-Gαβγ-GDP) | Free receptor + Gα-GTP | Represents active signaling state |
Stabilizing Conditions | Low GDP/GTP; Mg2+ present | Excess GTP/GDP; Na+ present | Experimental detection conditions |
[35S]GTPγS Binding | Not applicable | Stimulated (EC50 = 35 nM) | Direct measure of G protein activation |
Adenylate Cyclase Regulation | Precedes inhibition | Accompanies inhibition | Kinetics of signal transduction |
The guanosine nucleotide-dependent shifts in (-)-R-PIA binding affinity provide a dynamic regulatory mechanism that allows cells to fine-tune their responsiveness to adenosine. This nucleotide sensitivity represents a fundamental property of A1 receptor signaling that extends to all adenosine receptor agonists but is particularly well-characterized with (-)-R-PIA due to its high selectivity and potency. These nucleotide effects illustrate the conformational plasticity of the A1 receptor and its ability to transition between distinct functional states in response to both orthosteric ligands and intracellular signaling components [2] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7